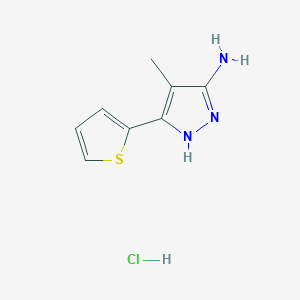

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

Übersicht

Beschreibung

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3S and its molecular weight is 215.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism. For example, it can upregulate or downregulate specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating them. This binding often involves the formation of hydrogen bonds and van der Waals interactions. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating inflammatory responses. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect the levels of certain metabolites, thereby influencing metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be preferentially localized in the cytoplasm or nucleus, depending on the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization can, in turn, affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Biologische Aktivität

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound with notable biological activity, primarily investigated for its potential in medicinal chemistry and biological research. With the molecular formula and a molar mass of approximately 215.70 g/mol, this compound features a pyrazole ring substituted with a methyl group and a thiophene moiety, which contributes to its unique reactivity and biological properties.

The precise mechanism of action for this compound remains under investigation. However, it is known to interact with various enzymes and proteins, influencing their activity through binding to active sites. This interaction can either inhibit or activate enzymatic functions, thereby modulating critical cellular processes such as signaling pathways and gene expression.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential cytotoxic effects. For instance, compounds with similar pyrazole structures have demonstrated significant activity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

- Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes involved in cancer progression. Research has shown that pyrazole derivatives can act as inhibitors of tubulin polymerization, which is crucial for cancer cell division .

- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. The structural characteristics of this compound may contribute to its potential in reducing inflammation through modulation of inflammatory pathways .

Study on Anticancer Activity

A study evaluated the cytotoxic potential of various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 and HCT116 cell lines, demonstrating significant anticancer efficacy .

Enzyme Interaction Study

Another investigation focused on the interaction of this compound with specific enzymes related to cancer metabolism. The study revealed that certain derivatives could inhibit key metabolic enzymes, leading to reduced proliferation of cancer cells .

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylthiazole | Thiazole ring instead of thiophene | Different heterocyclic structure |

| 5-(Thiophen-2-Yl)-1H-Pyrazole | Similar pyrazole framework | Lacks methyl substitution |

| 4-Aminoquinoline | Amino group on a quinoline scaffold | Different core structure |

These comparisons highlight how subtle variations in structure can lead to diverse biological activities, emphasizing the significance of the thiophene and pyrazole moieties in the target compound's functionality.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activities:

The compound exhibits a range of biological activities, making it a valuable candidate for drug development. Key activities include:

- Anticancer Activity: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, with 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride showing promise in preliminary studies.

- Anti-inflammatory Effects: Pyrazoles are known for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.

- Antimicrobial Properties: This compound has demonstrated antimicrobial activity against several pathogens, suggesting potential applications in treating infections.

Table 1: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation |

| Anti-inflammatory | Reduction of inflammation markers |

| Antimicrobial | Effective against specific bacterial strains |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups. Its reactivity allows for various chemical transformations, making it useful in creating more complex molecules.

Synthetic Methods:

Common synthetic routes include multi-step organic reactions that utilize the unique structural characteristics of the compound. These methods enhance its applicability in synthesizing other bioactive compounds.

Agricultural Applications

Recent studies have highlighted the potential of thiophene derivatives, including this compound, in agricultural chemistry. Specifically, it has shown fungicidal activity against plant pathogens such as Colletotrichum orbiculare and Pseudoperonospora cubensis, indicating its potential use as a fungicide.

Table 2: Agricultural Efficacy of this compound

| Pathogen | Efficacy Observed |

|---|---|

| Cucumber Anthracnose | Significant fungicidal activity |

| Cucumber Downy Mildew | Excellent control observed |

Research and Development

The compound is increasingly utilized in proteomics research to study protein interactions and functions. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms at the molecular level .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

- Anticancer Research: A study published in a peer-reviewed journal reported that derivatives of pyrazole exhibited significant cytotoxicity against breast cancer cell lines, with 4-Methyl-5-thiophen-2-yl derivative showing enhanced activity compared to other analogs.

- Fungicidal Activity: Field trials assessed the effectiveness of this compound against cucumber diseases, revealing promising results that support its use as an environmentally friendly fungicide.

Eigenschaften

IUPAC Name |

4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBBFQQVBRNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.